3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Catalog No.
S12234692
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2...

Product Name

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

IUPAC Name

3-(3,5-dimethyl-4-propan-2-yloxyphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-11(2)22-16-12(3)9-14(10-13(16)4)17-20-18(23-21-17)15-7-5-6-8-19-15/h9-11,15,19H,5-8H2,1-4H3

InChI Key

OUQOQKHALJADRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C3CCCCN3

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound features a unique structure composed of an oxadiazole ring fused with a piperidine moiety and an isopropoxy-substituted aromatic ring. The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to its chemical reactivity and biological properties.

Research indicates that 1,2,4-oxadiazoles exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds in this class have demonstrated effectiveness against various bacterial and fungal strains .
  • Anticancer Activity: Some derivatives have shown cytotoxic effects against different cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition: Specific oxadiazole compounds have been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in various biological pathways .

The synthesis of 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can be achieved through several methods:

  • Cyclocondensation of Amidoximes and Carboxylic Acids: This method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of coupling agents .
  • 1,3-Dipolar Cycloaddition: Utilizing nitrile oxides with suitable dipolarophiles can lead to the formation of oxadiazoles under mild conditions .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave energy to promote the cyclization process.

The unique structure of this compound makes it suitable for various applications:

  • Pharmaceuticals: Due to its bioactive properties, it can serve as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Agricultural Chemicals: Its efficacy against pathogens may extend its use in agricultural formulations.
  • Material Science: The photochemical properties can be exploited in developing materials with specific light-responsive characteristics.

Studies on similar compounds have indicated potential interactions with biological macromolecules. For instance:

  • Protein Binding: Oxadiazole derivatives may interact with proteins involved in metabolic pathways or disease processes.
  • Cellular Uptake Mechanisms: Understanding how these compounds penetrate cellular membranes can inform their pharmacokinetics and efficacy.

Several compounds share structural similarities with 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
3-(4-Methoxyphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleStructureAntimicrobialContains a methoxy group that enhances solubility
3-(4-Chlorophenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleStructureAnticancerChlorine substitution increases lipophilicity
3-(Phenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazoleStructureAntifungalLacks additional substituents but retains activity

Uniqueness

The compound's uniqueness lies in its specific combination of substituents on the aromatic ring and the piperidine moiety. The isopropoxy group provides steric bulk and potentially alters the electronic properties compared to other derivatives. This may enhance its biological activity or selectivity towards certain targets.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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